(2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine
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Overview
Description
(2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound features a bromophenyl group attached to an indole moiety, which is further linked to an ethylamine group through a thioether linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, Bartoli indole synthesis, or the Gassman indole synthesis.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction, where a phenyl ring is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) under suitable conditions.
Thioether Formation: The thioether linkage is formed by reacting the indole derivative with a thiol compound in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Attachment of the Ethylamine Group: The final step involves the reaction of the thioether intermediate with ethylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Catalysts and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, Pd/C
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Phenyl derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
(2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- (2-{[2-(4-Chlorophenyl)-1H-indol-3-yl]thio}ethyl)amine
- (2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine
- (2-{[2-(4-Methylphenyl)-1H-indol-3-yl]thio}ethyl)amine
Uniqueness
(2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its analogs with different substituents .
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2S/c17-12-7-5-11(6-8-12)15-16(20-10-9-18)13-3-1-2-4-14(13)19-15/h1-8,19H,9-10,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCPLLCZKIXWJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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